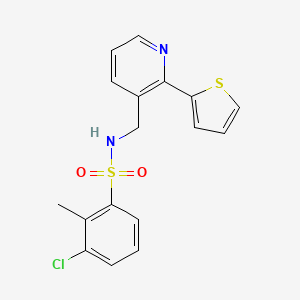

3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-12-14(18)6-2-8-16(12)24(21,22)20-11-13-5-3-9-19-17(13)15-7-4-10-23-15/h2-10,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBJXWHUBIFSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine-Thiophene Intermediate: This step involves the coupling of a thiophene derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Sulfonamide Formation: The intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide group.

Chlorination and Methylation: The final steps involve the chlorination and methylation of the benzene ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The thiophene and pyridine rings can also participate in binding interactions, enhancing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

BVT.2733 (3-Chloro-2-methyl-N-(4-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-1,3-thiazol-2-yl)benzenesulfonamide)

- Structural Similarities : Shares the 3-chloro-2-methylbenzenesulfonamide core.

- Key Differences : BVT.2733 features a thiazole ring substituted with a piperazinyl-acetyl group, whereas the target compound has a pyridine-thiophene hybrid substituent.

- The pyridine-thiophene group in the target compound may favor interactions with hydrophobic binding pockets or metalloenzymes (e.g., carbonic anhydrases) due to its aromatic heterocycles .

3-Chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

- Structural Similarities : Contains a benzenesulfonamide core with chloro and methoxy substituents.

- Key Differences :

- Dual N-substituents: Furan-3-ylmethyl and thiophen-2-ylmethyl groups.

- Additional methoxy group at the 4-position on the benzene ring.

- Dual N-substituents may reduce conformational flexibility, limiting access to sterically constrained active sites .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | BVT.2733 | 3-Chloro-N-(furan-3-ylmethyl)-4-methoxy Analog |

|---|---|---|---|

| Molecular Weight | ~407.9 g/mol (estimated) | ~483.4 g/mol (estimated) | ~424.9 g/mol (estimated) |

| LogP (Lipophilicity) | ~3.2 (moderate) | ~2.8 (lower due to piperazine) | ~3.5 (higher due to methoxy) |

| Hydrogen Bond Acceptors | 5 (pyridine N, sulfonamide O) | 7 (thiazole N, piperazine N) | 6 (furan O, sulfonamide O) |

| Key Substituents | Pyridine-thiophene | Thiazole-piperazine | Furan-thiophene, methoxy |

Notes:

- The target compound’s pyridine-thiophene side chain provides a balance between hydrophobicity and hydrogen-bonding capacity, making it suitable for both membrane penetration and target engagement.

- BVT.2733’s lower LogP suggests better aqueous solubility, which may improve bioavailability in polar environments .

Biological Activity

3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloro group, a methyl group, a thiophene ring, and a pyridine moiety attached to a benzenesulfonamide backbone. Its synthesis typically involves multi-step reactions including:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal-Knorr synthesis.

- Pyridine Ring Formation : Achieved through cyclization reactions with suitable precursors.

- Coupling Reactions : Final assembly via reactions like Suzuki-Miyaura coupling.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, in vitro studies have shown cytotoxic effects against various cancer cell lines, including:

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. Its structural components may facilitate binding to these targets, leading to modulation of their activity.

Case Studies and Research Findings

A study published in MDPI highlighted that compounds similar to this compound demonstrated enhanced reverse transcriptase inhibitory activity, indicating potential antiviral properties as well . This suggests that the compound's biological profile may extend beyond anticancer activity.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiophene and pyridine derivatives known for their pharmacological properties:

| Compound Name | Activity Type | Reference |

|---|---|---|

| Suprofen | Anti-inflammatory | |

| Articaine | Local anesthetic | |

| Thiazolopyridazine derivatives | Anticancer |

These comparisons illustrate the diverse biological activities associated with compounds containing similar functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Synthesize the pyridine-thiophene hybrid intermediate via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between bromopyridine and thiopheneboronic acid derivatives .

- Step 2 : Introduce the benzenesulfonamide group via nucleophilic substitution using chlorosulfonic acid derivatives under inert atmospheres (argon/nitrogen) .

- Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .

- Key Variables :

- Temperature control (60–80°C for coupling reactions) .

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency) .

Q. How can the compound’s structure be characterized, and what analytical techniques are critical for validation?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of thiophene-pyridine linkage and sulfonamide substitution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 407.06) .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across enzyme inhibition assays)?

- Analysis Framework :

- Assay Standardization : Use uniform enzyme sources (e.g., recombinant human SIRT2) and buffer conditions (pH 7.4, 37°C) .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across replicates; report confidence intervals .

- Case Study :

- Inconsistent COX-2 inhibition data (IC₅₀ = 12–45 µM) may arise from divergent cell lines (HEK293 vs. RAW264.7). Validate using isoform-specific inhibitors .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced target specificity?

- SAR Insights :

- Thiophene Modifications : Replacing thiophen-2-yl with thiophen-3-yl reduces off-target binding to carbonic anhydrase isoforms .

- Sulfonamide Substituents : Electron-withdrawing groups (e.g., -CF₃) improve binding affinity to kinase domains (e.g., EGFR) .

- Experimental Design :

- Synthesize analogs with systematic substituent variations (e.g., -OCH₃, -NO₂) and test via fluorescence polarization assays .

Methodological Recommendations

- Contradiction Mitigation : Cross-validate biological assays with orthogonal techniques (e.g., SPR for binding kinetics alongside enzyme inhibition) .

- Industrial Translation : Avoid bench-scale pitfalls by pre-optimizing reaction scalability (e.g., switch batch to flow chemistry for sulfonylation steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.